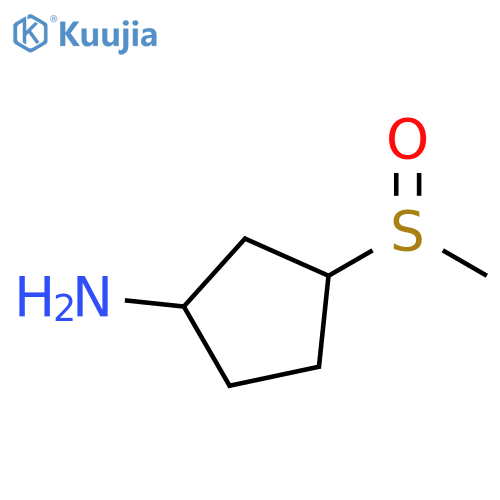

Cas no 1342010-48-3 (3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers)

3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- Cyclopentanamine, 3-(methylsulfinyl)-

- 3-(Methylsulfinyl)cyclopentanamine

- 3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers

-

- インチ: 1S/C6H13NOS/c1-9(8)6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3

- InChIKey: AIVKCNFJIKAVPE-UHFFFAOYSA-N

- ほほえんだ: C1(N)CCC(S(C)=O)C1

3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301844-50mg |

3-(Methylsulfinyl)cyclopentanamine |

1342010-48-3 | 97% | 50mg |

¥4960.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301844-250mg |

3-(Methylsulfinyl)cyclopentanamine |

1342010-48-3 | 97% | 250mg |

¥11390.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301844-500mg |

3-(Methylsulfinyl)cyclopentanamine |

1342010-48-3 | 97% | 500mg |

¥17962.00 | 2024-08-09 | |

| 1PlusChem | 1P01DTUA-50mg |

3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers |

1342010-48-3 | 95% | 50mg |

$315.00 | 2023-12-22 | |

| 1PlusChem | 1P01DTUA-1g |

3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers |

1342010-48-3 | 95% | 1g |

$1192.00 | 2023-12-22 | |

| Aaron | AR01DU2M-10g |

3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers |

1342010-48-3 | 95% | 10g |

$5428.00 | 2023-12-16 | |

| Enamine | EN300-1073046-1g |

3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers |

1342010-48-3 | 95% | 1g |

$914.0 | 2023-10-28 | |

| A2B Chem LLC | AX24018-10g |

3-Methanesulfinylcyclopentan-1-amine |

1342010-48-3 | 95% | 10g |

$4171.00 | 2024-04-20 | |

| A2B Chem LLC | AX24018-250mg |

3-Methanesulfinylcyclopentan-1-amine |

1342010-48-3 | 95% | 250mg |

$511.00 | 2024-04-20 | |

| A2B Chem LLC | AX24018-500mg |

3-Methanesulfinylcyclopentan-1-amine |

1342010-48-3 | 95% | 500mg |

$786.00 | 2024-04-20 |

3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers 関連文献

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomersに関する追加情報

Introduction to 3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers (CAS No. 1342010-48-3)

The compound 3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers (CAS No. 1342010-48-3) represents a fascinating subject of study in the realm of medicinal chemistry and pharmacology. This mixture of diastereomers, characterized by its unique structural framework, has garnered significant attention due to its potential applications in the development of novel therapeutic agents. The presence of both a sulfinyl group and an amine moiety in the cyclopentanone backbone suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration.

Recent advancements in the field of drug discovery have highlighted the importance of stereochemistry in determining the efficacy and selectivity of pharmaceutical compounds. The diastereomeric mixture of 3-methanesulfinylcyclopentan-1-amine presents an intriguing case study for understanding how subtle differences in molecular conformation can influence biological activity. This compound's structure, featuring a rigid cyclopentanone ring substituted with a sulfinyl group at the 3-position and an amine at the 1-position, offers a scaffold that can be modified to target specific biological pathways.

In the context of contemporary research, the synthesis and characterization of such complex molecular entities are crucial for advancing our understanding of structure-activity relationships (SAR). The diastereomeric mixture provides a unique opportunity to investigate how different stereoisomers may interact with biological systems differently. This is particularly relevant in areas such as enzyme inhibition and receptor binding, where stereochemical preferences often dictate the potency and selectivity of drug candidates.

The sulfinyl group in 3-methanesulfinylcyclopentan-1-amine is known to enhance solubility and metabolic stability, which are critical factors in drug design. Its ability to form hydrogen bonds and participate in dipole-dipole interactions makes it an excellent moiety for designing molecules that can interact with biological targets in a highly specific manner. Furthermore, the amine functionality provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific therapeutic applications.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. In medicinal chemistry, simpler compounds like this one are often used as starting points for generating libraries of derivatives that can be screened for biological activity. The diastereomeric mixture can be separated into its individual components or further modified to produce enantiomerically pure compounds, which are often required for clinical applications.

The synthesis of 3-methanesulfinylcyclopentan-1-amine involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Techniques such as asymmetric synthesis and chiral resolution are employed to create mixtures or pure forms of this compound. These methods not only demonstrate the versatility of synthetic strategies but also provide valuable insights into how stereochemistry can be controlled at multiple stages during the synthesis process.

Recent studies have begun to explore the pharmacological potential of derivatives inspired by 3-methanesulfinylcyclopentan-1-amine. Researchers have identified that modifications to this scaffold can lead to compounds with enhanced binding affinity and reduced toxicity. For instance, studies have shown that replacing the sulfinyl group with other functional groups can alter the compound's pharmacokinetic profile, making it more suitable for oral administration or improving its bioavailability.

The role of computational chemistry in understanding the behavior of such complex molecules cannot be overstated. Advanced computational methods allow researchers to predict how different stereoisomers might interact with biological targets at an atomic level. This approach has accelerated the discovery process by enabling virtual screening and molecular docking studies before experimental validation is necessary.

The diastereomeric mixture itself presents an interesting challenge for analytical chemists who must develop methods to separate and characterize its components accurately. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose. Understanding the purity and composition of each diastereomer is essential for evaluating their individual properties and potential applications.

In conclusion, 3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers (CAS No. 1342010-48-3) stands as a testament to the ingenuity and innovation inherent in modern medicinal chemistry. Its unique structural features offer a rich ground for exploration into structure-activity relationships, while its potential as a building block for more complex therapeutic agents makes it a valuable asset in drug discovery efforts worldwide.

1342010-48-3 (3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers) 関連製品

- 1214371-23-9(3-Nitro-5-(pyridin-3-yl)benzoic acid)

- 933674-45-4((1R,2S)-2-(3-Propan-2-yloxyphenyl)cyclopentan-1-ol)

- 2228626-95-5(5-(diethoxymethyl)-1,2-oxazol-4-amine)

- 1286744-08-8(3,5-bis(trifluoromethyl)-4-pyridinethiol)

- 2227778-49-4((2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol)

- 2171971-90-5(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)

- 2229216-42-4(1-amino-2-(3-phenoxyphenyl)propan-2-ol)

- 852140-77-3(1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)

- 1261616-22-1(1,4-Difluoro-2-isocyanato-3-methoxybenzene)

- 2770495-23-1((9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate)